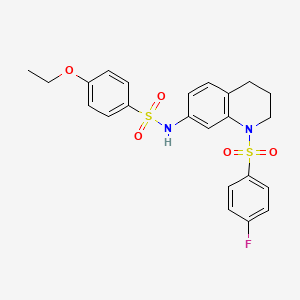![molecular formula C20H24N4O2 B2576619 3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879773-28-1](/img/structure/B2576619.png)
3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related compounds involves the use of a variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Molecular Structure Analysis
The most effective pyrazolo[1,5-a]pyrimidin-7-amine analogues contained a 3-(4-fluoro)phenyl group, together with a variety of 5-alkyl, 5-aryl and 5-heteroaryl substituents .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . Further physical and chemical properties could not be found in the available literature.科学的研究の応用
Antifungal Effects
Pyrazolo[1,5-a]pyrimidin derivatives, like the compound , have been studied for their antifungal properties. For instance, N. N. Jafar et al. (2017) researched the antifungal effect of certain pyrimidin derivatives containing heterocyclic compounds. They found these compounds to be biologically active and potentially useful as antifungal agents, particularly against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Insecticidal and Antibacterial Potential
Another application area is in the development of insecticides and antibacterials. P. P. Deohate and Kalpana A. Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. Their findings indicate that such compounds can be effective against certain insects and microorganisms (Deohate & Palaspagar, 2020).
Antagonistic Activity Towards Serotonin Receptors
A. Ivachtchenko et al. (2013) focused on the synthesis of pyrazolo[1,5-a]pyrimidines and their activity as antagonists of serotonin 5-HT6 receptors. They discovered that certain compounds in this class demonstrated significant activity at the picomolar level, indicating potential applications in neuropsychopharmacology (Ivachtchenko et al., 2013).
Anti-Inflammatory and Anti-Cancer Activities
S. Kaping et al. (2016) described an environmentally friendly synthesis method for pyrazolo[1,5-a]pyrimidine derivatives. They assessed these compounds for their anti-inflammatory and anti-cancer activities and found promising results, suggesting their potential in medical applications (Kaping et al., 2016).
High Affinity to Adenosine Receptors
L. Squarcialupi et al. (2016) investigated the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to enhance receptor-ligand recognition, specifically targeting human A3 adenosine receptors. Their work led to the development of highly potent and selective antagonists for these receptors (Squarcialupi et al., 2016).
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and inducing apoptosis within cells .
Biochemical Pathways
As a potential cdk2 inhibitor, it may affect the cell cycle regulation pathway .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
特性
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-11-18(21-12-15-7-6-10-26-15)24-20(22-13)19(14(2)23-24)16-8-4-5-9-17(16)25-3/h4-5,8-9,11,15,21H,6-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKBYQEQWXCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

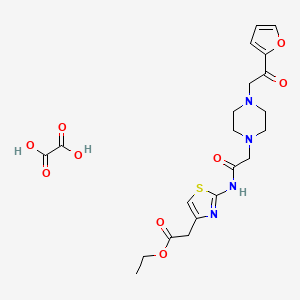
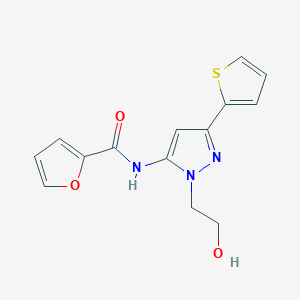
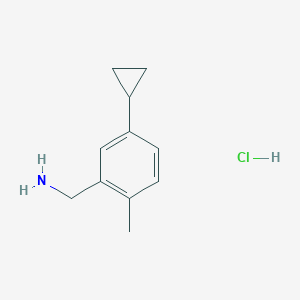
![(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2576543.png)
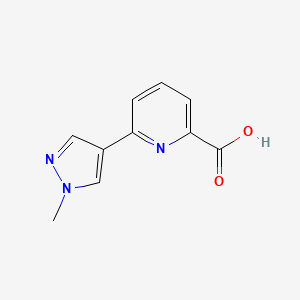
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)
![N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2576548.png)
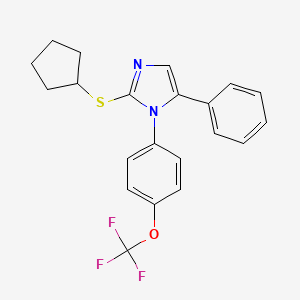
![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)
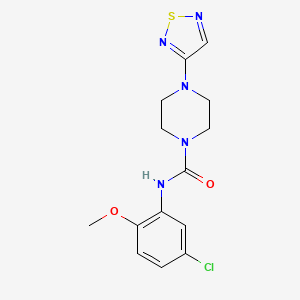
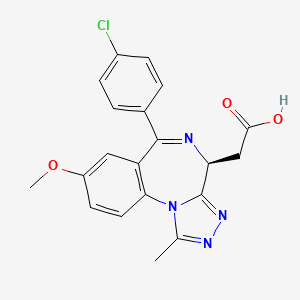
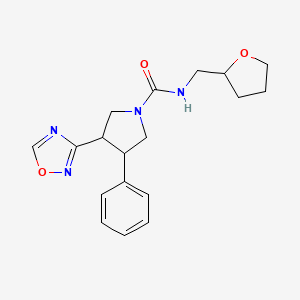
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
